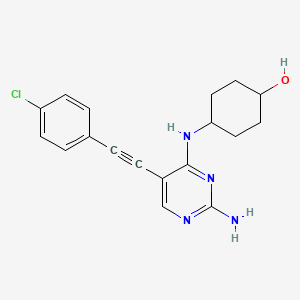

2-Amino-5-(4-chlorophenylethynyl)-4-(trans-4-hydroxycyclohexylamino)pyrimidine

Übersicht

Beschreibung

KP-544 is a neurotrophin potentiator.

Biologische Aktivität

2-Amino-5-(4-chlorophenylethynyl)-4-(trans-4-hydroxycyclohexylamino)pyrimidine is a compound with significant potential in medical therapy, particularly for neurological disorders. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C18H19ClN4O

- Molecular Weight : 348.82 g/mol

- CAS Number : 9902638

The compound features a pyrimidine core substituted with a chlorophenyl ethynyl group and a hydroxycyclohexylamino moiety, which are critical for its biological activity.

The biological activity of this compound primarily involves:

- Inhibition of Neurodegenerative Processes : The compound has shown efficacy in preventing neuronal cell death associated with conditions like Alzheimer's disease and Parkinson's disease. It acts by modulating neurotransmitter systems and reducing oxidative stress.

- Anticoagulant Properties : Research indicates that this compound may also exhibit anticoagulant effects, potentially useful in treating thromboembolic disorders by inhibiting activated blood coagulation factors .

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound across various assays:

Table 1: Summary of Biological Activity Assays

Case Studies

-

Neurodegenerative Disorders :

- A study highlighted the compound's ability to protect against neurodegeneration in cellular models mimicking Alzheimer's disease. The results indicated reduced levels of amyloid-beta and tau phosphorylation, markers of Alzheimer's pathology.

-

Thromboembolic Disorders :

- In animal models, the compound was tested for its anticoagulant effects. Results showed a significant decrease in thrombus size and improved blood flow, suggesting its potential as an antithrombotic agent.

Research Findings

- In Vitro Efficacy : In cellular assays, this compound demonstrated IC50 values in the low micromolar range against neurotoxic agents.

- In Vivo Studies : Animal studies revealed that the compound could cross the blood-brain barrier effectively, maintaining therapeutic levels in the central nervous system .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticoagulant Properties

The compound has been identified as a potent inhibitor of activated blood coagulation factor X (FXa), which plays a significant role in the coagulation cascade. Inhibiting FXa can lead to therapeutic benefits in conditions associated with thromboembolism, such as:

- Cerebral infarction

- Myocardial infarction

- Deep venous thrombosis

A patent application (US 2005/0119486A1) details its efficacy in preventing thrombus formation and treating various cardiovascular conditions. The compound exhibits rapid and sustained anticoagulant effects, making it a candidate for oral administration in clinical settings .

2. Cancer Treatment

Research indicates that derivatives of this compound may have applications in oncology, particularly through the inhibition of fatty acid synthase (FASN). FASN is essential for lipogenesis and is often overexpressed in cancer cells. By inhibiting FASN, the compound may reduce tumor growth and improve metabolic profiles in cancer patients .

3. Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Its ability to modulate cellular pathways involved in inflammation makes it a candidate for further investigation in this area.

Table 1: Pharmacological Activities of 2-Amino-5-(4-chlorophenylethynyl)-4-(trans-4-hydroxycyclohexylamino)pyrimidine

| Activity | Mechanism of Action | Potential Applications |

|---|---|---|

| FXa Inhibition | Anticoagulant effect | Thromboembolism prevention |

| FASN Inhibition | Reduces lipogenesis | Cancer treatment |

| Anti-inflammatory | Modulates inflammatory pathways | Treatment of inflammatory diseases |

Case Studies

Case Study 1: FXa Inhibition

In a study investigating novel FXa inhibitors, this compound demonstrated significant anticoagulant activity compared to existing treatments. The study highlighted its potential as a safer alternative with fewer side effects related to bleeding complications .

Case Study 2: Cancer Cell Lines

In vitro tests on various cancer cell lines showed that the compound effectively reduced cell viability by targeting FASN activity. This finding supports its development as a therapeutic agent in oncology, particularly for cancers with high metabolic demands .

Eigenschaften

CAS-Nummer |

393856-87-6 |

|---|---|

Molekularformel |

C18H19ClN4O |

Molekulargewicht |

342.8 g/mol |

IUPAC-Name |

4-[[2-amino-5-[2-(4-chlorophenyl)ethynyl]pyrimidin-4-yl]amino]cyclohexan-1-ol |

InChI |

InChI=1S/C18H19ClN4O/c19-14-5-2-12(3-6-14)1-4-13-11-21-18(20)23-17(13)22-15-7-9-16(24)10-8-15/h2-3,5-6,11,15-16,24H,7-10H2,(H3,20,21,22,23) |

InChI-Schlüssel |

XBVOXAWRUIZEMG-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1NC2=NC(=NC=C2C#CC3=CC=C(C=C3)Cl)N)O |

Kanonische SMILES |

C1CC(CCC1NC2=NC(=NC=C2C#CC3=CC=C(C=C3)Cl)N)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-amino-5-(4-chlorophenylethynyl)-4-(4-hydroxycyclohexylamino)pyrimidine 2-amino-5-(4-chlorophenylethynyl)-4-(4-trans-hydroxycyclohexylamino)pyrimidine KP 544 KP-544 KP544 cpd |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.